molecular formula C7H4ClFN2 B12864205 2-Amino-5-chloro-3-fluorobenzonitrile

2-Amino-5-chloro-3-fluorobenzonitrile

Cat. No.: B12864205
M. Wt: 170.57 g/mol
InChI Key: WYCHFDFNFVXYJM-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is of significant interest in various fields of chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-chloro-3-fluorobenzonitrile involves the reaction of 2-amino-5-fluorobenzonitrile with N-chloro-succinimide in acetonitrile at 80°C. The reaction mixture is stirred overnight, and the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloro-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    N-chloro-succinimide: Used for chlorination reactions.

    Acetonitrile: Common solvent for reactions involving this compound.

    Catalysts: Various catalysts can be used to facilitate specific reactions.

Major Products Formed:

    Substituted Benzonitriles: Depending on the reaction conditions, various substituted benzonitriles can be formed.

    Amines and Amides: Through reduction and substitution reactions, amines and amides can be synthesized.

Scientific Research Applications

2-Amino-5-chloro-3-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

2-amino-5-chloro-3-fluorobenzonitrile

InChI

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2

InChI Key

WYCHFDFNFVXYJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)F)Cl

Origin of Product

United States

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